molecular formula C26H20FNO6 B11051708 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No. B11051708
M. Wt: 461.4 g/mol
InChI Key: OHBDEXPODKUFEC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxole ring, a fluorobenzyl group, and a hydroxy-oxo-chromenyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine group.

    Synthesis of the chromenyl moiety: This can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride.

    Coupling reactions: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-N-benzyl-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the fluorine atom.

    3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a chlorine atom instead of fluorine.

    3-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.

properties

Molecular Formula

C26H20FNO6

Molecular Weight

461.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C26H20FNO6/c27-17-8-5-15(6-9-17)13-28-23(29)12-19(16-7-10-21-22(11-16)33-14-32-21)24-25(30)18-3-1-2-4-20(18)34-26(24)31/h1-11,19,30H,12-14H2,(H,28,29)

InChI Key

OHBDEXPODKUFEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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